molecular formula C26H31N3O2S B2546288 N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide CAS No. 887206-83-9

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide

Cat. No. B2546288
CAS RN: 887206-83-9
M. Wt: 449.61
InChI Key: QGFLNGCVAWSCID-UHFFFAOYSA-N
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Description

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding and Selectivity

  • The compound's structural modifications have led to improved binding affinity for the D(3) receptor, with some derivatives showing high affinity and selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors. This makes it a potential candidate for the development of new dopamine receptor ligands, contributing to the study of dopamine-related disorders (Leopoldo et al., 2002).

PET Imaging Applications

  • Some derivatives of the compound are valuable candidates for positron emission tomography (PET) imaging due to their affinity values, lipophilicity properties, and the feasibility of labeling with carbon-11 at the O-methyl position. This application is significant for the non-invasive study of receptor systems in vivo, providing insights into various neurological disorders (Leopoldo et al., 2002).

Potential Brain Imaging Agent

  • The synthesis and characterization of a 2-methoxyphenylpiperazine derivative labeled with fluorine-18 have shown it to be a potential brain imaging agent for PET. The compound's brain uptake and brain-to-blood ratio suggest its utility in neuroimaging studies, aiding in the understanding of brain function and the diagnosis of neurological conditions (Mou et al., 2009).

Dual Action Antidepressant Properties

  • Research on benzothiophene derivatives, including compounds with substituents similar to the subject compound, has identified potential dual-action antidepressants. These derivatives show good in vitro affinity for the 5-HT1A receptor and serotonin reuptake inhibition, indicating their promise in developing new treatments for depression (Orus et al., 2002).

properties

IUPAC Name

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-19-8-6-9-21(18-19)26(30)27-20(2)25(24-12-7-17-32-24)29-15-13-28(14-16-29)22-10-4-5-11-23(22)31-3/h4-12,17-18,20,25H,13-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFLNGCVAWSCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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